molecular formula C21H22O12 B12388369 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)- CAS No. 80443-12-5

4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-

Cat. No.: B12388369
CAS No.: 80443-12-5
M. Wt: 466.4 g/mol
InChI Key: QMGYCEQXKDMHDB-JFWXUUDPSA-N
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Description

AChE/BChE-IN-11 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the nervous system by breaking down neurotransmitters such as acetylcholine. Inhibition of these enzymes can be beneficial in treating neurological disorders like Alzheimer’s disease and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-11 typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .

Industrial Production Methods: Industrial production of AChE/BChE-IN-11 may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The use of co-immobilized enzymes in starch or gelatin gels has also been proposed to stabilize the compound during storage and use .

Chemical Reactions Analysis

Types of Reactions: AChE/BChE-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory potency .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups that enhance its inhibitory activity against acetylcholinesterase and butyrylcholinesterase .

Properties

CAS No.

80443-12-5

Molecular Formula

C21H22O12

Molecular Weight

466.4 g/mol

IUPAC Name

(2R,3R)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-27,29-30H,1H3/t6-,14-,17+,18+,19+,20-,21-/m0/s1

InChI Key

QMGYCEQXKDMHDB-JFWXUUDPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Origin of Product

United States

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